Iron(II) acetylacetonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
iron(2+);pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H7O2.Fe/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWPZTKRQCOCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FeO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313033 | |
| Record name | Iron(II) acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14024-17-0 | |
| Record name | Iron(II) acetylacetonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14024-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron(II) acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Preparation Techniques for Iron Ii Acetylacetonate
Controlled Synthesis Approaches for High Purity Iron(II) Acetylacetonate (B107027)
The synthesis of high-purity Iron(II) acetylacetonate, also known as bis(acetylacetonato)iron(II), is critical due to its applications in catalysis and materials science. ereztech.com A primary challenge in its synthesis is the compound's sensitivity to air and moisture, which can lead to oxidation of the iron center from Fe(II) to Fe(III), resulting in contamination with the more stable Iron(III) acetylacetonate. ereztech.comacs.org Therefore, controlled synthesis methodologies are paramount.
A common and effective method for preparing this compound involves the reaction of an iron(II) salt with acetylacetone (B45752) (Hacac) in the presence of a base. The base facilitates the deprotonation of acetylacetone to form the acetylacetonate anion (acac⁻), which then coordinates to the Fe²⁺ ion. wikipedia.orgwikipedia.org
A well-documented procedure utilizes iron(II) chloride (FeCl₂) and 2,4-pentanedione (acetylacetone) in the presence of piperidine (B6355638) as the base. wikipedia.org The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The choice of solvent is also crucial; non-coordinating solvents are often preferred to avoid unwanted ligand exchange reactions. acs.org
The purity of the final product is highly dependent on the rigorous exclusion of oxygen throughout the synthesis and purification process. Commercial samples of this compound are often found to be contaminated with significant amounts of Iron(III) acetylacetonate, which can be readily identified by techniques such as ¹H NMR spectroscopy. acs.org
Table 1: Representative Synthesis Parameters for High-Purity this compound
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Iron Source | Iron(II) chloride (FeCl₂) | Provides the Fe(II) metal center. | wikipedia.org |
| Ligand Source | 2,4-pentanedione (acetylacetone) | Forms the bidentate acac⁻ ligand. | wikipedia.org |
| Base | Piperidine | Deprotonates acetylacetone to facilitate coordination. | wikipedia.org |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of Fe(II) to Fe(III). | acs.org |
| Solvent | Non-coordinating solvents (e.g., C₆D₆ for studies) | Minimizes solvent interference and ligand exchange. | acs.org |
Ligand Variation in this compound Synthesis
The primary ligand in this compound is the acetylacetonate anion (acac⁻), a bidentate chelating ligand that coordinates to the iron center through its two oxygen atoms, forming a stable six-membered ring. wikipedia.orgdepauw.edu While the core synthesis focuses on this ligand, the coordination sphere of the iron atom can be expanded by introducing other ligands, leading to the formation of adducts with modified properties.
Studies have shown that this compound interacts with various coordinating solvents and ligands. acs.org The addition of Lewis bases such as triethylamine (B128534) (Et₃N), pyridine (B92270), or phosphine (B1218219) derivatives like phenyl dimethylphosphine (B1204785) (PMe₂Ph) results in the formation of adducts. These interactions are often rapid ligand exchange equilibria, which can be studied using techniques like ¹H NMR. acs.org
Bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,2-bis(diethylphosphino)ethane (B1585043) (depe), also react with this compound. With depe, evidence suggests the formation of a cis-chelated mononuclear Fe(acac)₂(depe) structure. In the solid state, the dppe adduct has been shown by X-ray crystallography to form a 1-dimensional polymeric structure where dppe ligands bridge between iron centers. acs.org These variations demonstrate the versatility of the Fe(acac)₂ core in forming more complex coordination structures.
Table 2: Interaction of this compound with Various Ligands
| Added Ligand (L) | Ligand Type | Resulting Structure/Interaction | Reference |
|---|---|---|---|
| Pyridine | Monodentate Lewis Base | Forms adducts via rapid ligand exchange. | acs.org |
| Triethylamine (Et₃N) | Monodentate Lewis Base | Forms adducts via rapid ligand exchange. | acs.org |
| Phenyl dimethylphosphine (PMe₂Ph) | Monodentate Lewis Base | Forms adducts via rapid ligand exchange. | acs.org |
| depe | Bidentate Phosphine | Forms cis-chelated mononuclear complex Fe(acac)₂(depe). | acs.org |
Green Chemistry Principles in this compound Preparation
Applying green chemistry principles to the synthesis of metal acetylacetonates (B15086760) is an area of increasing focus, aiming to reduce environmental impact and improve safety. While many published protocols for this compound may not have been explicitly designed with these principles in mind, the core concepts can be readily applied. Key principles include high atom economy, use of less hazardous chemicals, and waste minimization. youtube.comgoogleapis.com
For instance, in related syntheses like that of Iron(III) acetylacetonate, methods have been developed to avoid buffers such as sodium acetate, which can contaminate the product and contribute to waste streams. googleapis.com A greener approach for the Fe(II) synthesis would involve selecting reactants and solvents with lower toxicity and environmental persistence.
The evaluation of a synthesis's "greenness" can be done by analyzing each stage: the reaction itself, product isolation, and purification. researchgate.net
Reaction: Choosing a high-yield reaction with a high atom economy is fundamental. The reaction of Fe(OH)₂ with acetylacetone, for example, produces only water as a byproduct, representing a very high atom economy.
Isolation: The insolubility of the product in the reaction medium can be a significant benefit, allowing for simple filtration and reducing the need for extraction with organic solvents. depauw.eduthecreativechemist.org
Purification: Minimizing purification steps, such as recrystallization, saves energy and reduces solvent waste.
Furthermore, replacing traditional reagents with more sustainable options is a key strategy. For example, using hydrogen peroxide with hydrochloric acid (H₂O₂:HCl) has been suggested as a more sustainable option in other metal-based syntheses as H₂O₂ decomposes into water and oxygen. researchgate.net Applying such principles to the selection of starting materials and reagents for Fe(acac)₂ synthesis can significantly enhance its environmental profile.
Scale-Up Considerations for Academic and Industrial Research
Transitioning the synthesis of this compound from a laboratory bench scale to larger quantities for academic or industrial research introduces several challenges that must be addressed. Key considerations include reaction kinetics, heat and mass transfer, process control, and product consistency.
While the synthesis of Fe(acac)₂ itself is typically a batch process, concepts from continuous flow chemistry are relevant for large-scale production of related materials and can inform scale-up strategies. rsc.org Continuous reactors offer advantages in terms of precise control over reaction time, temperature, and mixing, which can lead to higher reproducibility and product quality. rsc.org
For the batch synthesis of Fe(acac)₂, critical scale-up factors include:
Heat Management: The reaction is often exothermic. Efficient heat dissipation is crucial to maintain the optimal reaction temperature and prevent side reactions or product decomposition.
Reagent Addition: The rate of addition of the base and acetylacetone can affect the particle size and purity of the final product. Controlled addition via pumps is necessary at a larger scale.
Mixing: Effective agitation is required to ensure homogeneity and facilitate efficient reaction between the solid iron salt and the liquid reagents.
Inert Atmosphere: Maintaining a strictly oxygen-free environment becomes more challenging in larger reactors but remains absolutely critical to prevent the formation of Fe(III) impurities.
Product Isolation and Drying: Handling larger quantities of the air-sensitive powder requires specialized equipment, such as glove boxes or enclosed filter-dryers, to isolate and dry the product without exposure to air. ereztech.com
The ultimate goal of scale-up is to produce larger volumes of the compound without sacrificing the high purity achieved at the lab scale, ensuring lot-to-lot consistency for its use in further research and application. rsc.org
Coordination Chemistry and Ligand Interactions of Iron Ii Acetylacetonate
Chelation Behavior of Acetylacetonate (B107027) Ligands in Iron(II) Complexes
The acetylacetonate anion (acac⁻) is a classic example of a bidentate ligand, which binds to a metal center through two donor atoms simultaneously. In the case of iron(II) acetylacetonate, both oxygen atoms of each acac⁻ ligand coordinate to the Fe²⁺ ion. wikipedia.org This coordination results in the formation of a stable six-membered chelate ring. The formation of these rings, known as the chelate effect, significantly enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands.
In its unsolvated state, this compound is known to exist as an oligomeric or polymeric structure where oxygen atoms of the acetylacetonate ligands of one iron center can bridge to an adjacent iron center to satisfy the coordination sphere. However, in the presence of coordinating solvents or additional ligands, this polymeric structure is readily broken down to form monomeric species. The acetylacetonate ligand, through its delocalized π-electron system within the chelate ring, imparts considerable stability and solubility in organic solvents to the complex. wikipedia.org
Electronic Structure and Spin State Analysis of this compound
The electronic properties of this compound are dictated by the d⁶ electron configuration of the ferrous ion (Fe²⁺) and the nature of the ligand field imposed by the acetylacetonate ligands.
For an iron(II) ion in an octahedral coordination environment, the five d-orbitals are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The six d-electrons can be arranged in two possible ways, resulting in either a high-spin or a low-spin configuration.
High-Spin Configuration: If the energy gap between the t₂g and eg orbitals (Δo) is small, electrons will occupy the higher-energy eg orbitals before pairing up in the lower-energy t₂g orbitals, in accordance with Hund's rule. This results in the electron configuration t₂g⁴eg² with four unpaired electrons, leading to a paramagnetic complex.
Low-Spin Configuration: If the energy gap (Δo) is large, it is energetically more favorable for the electrons to pair up in the t₂g orbitals. This results in the electron configuration t₂g⁶eg⁰ with no unpaired electrons, leading to a diamagnetic complex.
Experimental evidence, including magnetic susceptibility measurements, confirms that this compound is a high-spin complex. This is attributed to the nature of the acetylacetonate ligand.
Ligand Field Theory (LFT) provides a robust framework for understanding the electronic structure and spin state of transition metal complexes. According to LFT, ligands are classified based on their ability to cause d-orbital splitting. The acetylacetonate ligand is considered a weak-field ligand.
The interaction between the Fe²⁺ ion and the weak-field acetylacetonate ligands results in a relatively small crystal field splitting energy (Δo). This energy gap is smaller than the mean pairing energy (P) required to pair two electrons in the same orbital. Consequently, the energy cost of placing an electron in the higher-energy eg orbital is less than the cost of pairing it with an electron in the t₂g set. This energetic preference leads to the maximization of unpaired electrons and the adoption of the high-spin t₂g⁴eg² configuration, explaining the observed paramagnetism of the complex.
Adduct Formation and Supramolecular Interactions with Auxiliary Ligands
The four-coordinate this compound complex is coordinatively unsaturated and readily acts as a Lewis acid, forming stable six-coordinate adducts with a variety of Lewis bases (auxiliary ligands). These interactions typically involve the coordination of two additional ligand molecules to the axial positions of the Fe(acac)₂ core, resulting in a distorted octahedral geometry.
Phosphine (B1218219) ligands are soft Lewis bases that form stable adducts with the Fe(II) center in this compound. ¹H NMR studies have been instrumental in characterizing these interactions in solution.
PMe₂Ph (Dimethylphenylphosphine): The addition of PMe₂Ph to a solution of Fe(acac)₂ results in a rapid ligand exchange equilibrium on the NMR timescale. This leads to the formation of the six-coordinate adduct, Fe(acac)₂(PMe₂Ph)₂.
depe (1,2-bis(diethylphosphino)ethane): The bidentate phosphine depe exhibits interesting behavior. At low concentrations, it forms a cis-chelated mononuclear species, Fe(acac)₂(depe). As the concentration of depe increases, a faster exchange process dominates, which is proposed to involve a trans-complex where two depe ligands coordinate in a monodentate fashion, Fe(acac)₂(κ¹-depe)₂.
dppe (1,2-bis(diphenylphosphino)ethane): The dppe adduct, Fe(acac)₂(dppe), has low solubility. X-ray crystallography has revealed that in the solid state, it forms a one-dimensional polymeric structure. In this structure, the dppe ligands bridge between two different iron centers, with each iron atom adopting a trans-octahedral geometry, formulated as Fe(acac)₂(κ¹-dppe)₂.
PMe₃ (Trimethylphosphine): While detailed studies on the specific adduct with Fe(acac)₂ are less common, the strong Lewis basicity and small cone angle of PMe₃ suggest it readily forms stable adducts. Based on the behavior of other phosphines and related Fe(II) systems, the formation of a six-coordinate species, Fe(acac)₂(PMe₃)₂, is expected.
| Proton | Fe(acac)₂(PMe₂Ph)₂ | trans-Fe(acac)₂(κ¹-depe)₂ |
|---|---|---|
| acac-CH | -3.1 | -1.8 |
| acac-CH₃ | -28.1 | -27.4 |
| P-CH₃ (PMe₂Ph) | -16.1 | - |
| P-CH₂ (depe) | - | -21.6 |
| P-CH₂CH₃ (depe) | - | -0.9 |
Nitrogen-based ligands are effective Lewis bases that coordinate to Fe(acac)₂ to form stable adducts.
Pyridine (B92270): Similar to monodentate phosphines, pyridine (py) undergoes rapid exchange with Fe(acac)₂, forming the well-characterized six-coordinate adduct Fe(acac)₂(py)₂. The paramagnetic nature of the complex leads to large shifts in the ¹H NMR signals of the coordinated pyridine.
Ethylenediamine (B42938): The synthesis of a mixed-ligand complex containing both acetylacetonate and ethylenediamine (en) has been reported. This confirms the ability of the chelating diamine to coordinate with the Fe(acac)₂ core, likely forming a stable Fe(acac)₂(en) species with a cis-octahedral geometry.
Triazole: While specific studies on the adduct formation between Fe(acac)₂ and simple triazole are not extensively documented, the coordination chemistry of Fe(II) with various triazole-containing ligands is well-established. Iron(II) readily binds to the nitrogen atoms of the triazole ring to form stable mononuclear and polynuclear complexes. This strong affinity suggests that triazole can act as an auxiliary ligand to form adducts such as Fe(acac)₂(triazole)₂.
| Proton | Fe(acac)₂(py)₂ |
|---|---|
| acac-CH | -1.6 |
| acac-CH₃ | -31.9 |
| py-Hα | -11.4 |
| py-Hβ | -3.1 |
| py-Hγ | -1.9 |
Redox Chemistry and Oxidation State Interconversions of this compound Systems
The redox chemistry of iron acetylacetonate is a critical aspect of its functionality, governing its role in various chemical transformations. The system is dominated by the interconversion between the iron(II) and iron(III) oxidation states. While this compound, Fe(acac)₂, is a stable compound, it is susceptible to oxidation to the corresponding iron(III) species, tris(acetylacetonate)iron(III), Fe(acac)₃. This propensity for oxidation necessitates careful handling of Fe(acac)₂ under inert atmospheric conditions, such as nitrogen or argon, and the use of degassed solvents to maintain the integrity of the iron(II) center. The oxidation from Fe²⁺ to Fe³⁺ alters the compound's redox activity, which is a crucial factor in applications like catalysis where the Fe²⁺/Fe³⁺ cycle can influence ligand exchange kinetics.
The interconversion between Fe(acac)₂ and Fe(acac)₃ is a reversible one-electron process, which has been extensively studied using electrochemical techniques, particularly cyclic voltammetry (CV). chemrxiv.org These studies typically investigate the reduction of Fe(acac)₃ to Fe(acac)₂, providing insight into the Fe(III)/Fe(II) redox couple. The formal reduction potential (E₁/₂) of this couple is influenced by the solvent and electrolyte system used. For instance, in an acetonitrile (B52724) solution with 0.1 M TBAPF₆ as the supporting electrolyte, the redox potential for the Fe(acac)₃/Fe(acac)₂ couple was found to be -0.61 V versus Ag/Ag⁺. chemrxiv.org Another study reported a redox potential of -0.2 V versus the normal hydrogen electrode (NHE). researchgate.net This negative redox potential indicates that Fe(acac)₃ is a suitable candidate for use as an anolyte in non-aqueous redox flow batteries. chemrxiv.org
Cyclic voltammetry data reveal that the redox cycle involves a straightforward electron transfer step without associated chemical reactions. chemrxiv.org The ratio of the anodic to cathodic peak currents (ipa/ipc) is typically close to unity, and this ratio remains independent of the scan rate, suggesting a chemically reversible system. electrochemsci.org
Table 1: Electrochemical Data for the [Fe(acac)₃]⁰/⁻ Redox Couple
| Solvent/Electrolyte System | Redox Potential (E₁/₂) | Reference Electrode | Source(s) |
|---|---|---|---|
| Acetonitrile / 0.1 M TBAPF₆ | -0.61 V | Ag/Ag⁺ | chemrxiv.org |
The kinetics of the electron transfer for the Fe(III)/Fe(II) acetylacetonate couple have also been quantified. The heterogeneous rate constant for electron transfer (k⁰) has been estimated to be in the range of 1.34 × 10⁻⁴ to 2.08 × 10⁻⁴ cm s⁻¹ in certain deep eutectic solvents. electrochemsci.org In acetonitrile, the rate constant for the reduction of Fe(acac)₃ was calculated to be 3.3 × 10⁻³ cm s⁻¹ at 25°C and 1.3 × 10⁻³ cm s⁻¹ at 0°C. nih.gov
Table 2: Kinetic Data for the Fe(acac)₃ Reduction
| Solvent | Temperature (°C) | Electron Transfer Rate Constant (k⁰) | Source(s) |
|---|---|---|---|
| Deep Eutectic Solvents | Not Specified | 1.34 × 10⁻⁴ - 2.08 × 10⁻⁴ cm s⁻¹ | electrochemsci.org |
| Acetonitrile | 25 | 3.3 × 10⁻³ cm s⁻¹ | nih.gov |
In the context of materials synthesis, the interconversion of iron oxidation states is also significant. For example, during the synthesis of iron oxide nanoparticles via thermal decomposition, Fe(III) precursors can be partially reduced to Fe(II). acs.org Research suggests that the acetylacetonate ligand can influence this reduction process. The presence of acetylacetonate ligands appears to inhibit the reduction of Fe(III) to Fe(II), an effect that can alter the morphology and crystalline structure of the resulting nanoparticles. acs.org This highlights that while the acetylacetonate ligand itself is not typically considered redox-active in transition metal chemistry, its coordination environment plays a crucial role in modulating the redox properties of the central iron ion. acs.orgnih.gov
Spectroscopic Characterization in Mechanistic and Structural Elucidation of Iron Ii Acetylacetonate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Studies
NMR spectroscopy serves as a powerful tool for probing the solution-phase structure, dynamics, and reactivity of iron(II) acetylacetonate (B107027) systems. The paramagnetic nature of the high-spin Fe(II) center profoundly influences the NMR spectra, providing unique insights that are not accessible for diamagnetic compounds.
Paramagnetic NMR for Electronic and Structural Probing
The presence of unpaired electrons in the high-spin d⁶ iron(II) center of Fe(acac)₂ leads to significant paramagnetic shifts in the ¹H NMR spectra. These shifts, which can be several tens of ppm away from the typical diamagnetic region (0-10 ppm), are highly sensitive to the electronic structure of the metal ion and the geometry of the complex. The interaction between the unpaired electrons and the nuclear spins results in large chemical shift ranges and often broadened resonances.
The ¹H NMR resonances of Fe(acac)₂ are markedly dependent on the solvent, indicating a strong interaction between the solvent and the coordination sphere of the iron center. In non-coordinating solvents, the complex exists in a particular structural form, while in coordinating solvents, solvent molecules can bind to the iron center, leading to changes in the electronic and geometric structure, which are reflected in the paramagnetic shifts. For instance, a thorough ¹H NMR study of Fe(acac)₂ in a variety of deuterated solvents revealed a significant variation in the chemical shifts of the acetylacetonate protons, highlighting the role of the solvent in modulating the electronic environment of the iron center.
The addition of Lewis bases, such as nitrogen or phosphorus donor ligands, to a solution of Fe(acac)₂ results in the formation of adducts, which can be readily monitored by paramagnetic NMR. The coordination of these ligands alters the ligand field around the iron(II) ion, causing substantial changes in the paramagnetic shifts of both the acetylacetonate and the newly coordinated ligand protons. By analyzing these shifts, valuable information about the stoichiometry and structure of the resulting complexes can be obtained. A fit of the NMR data at high ligand-to-iron ratios can be used to calculate the expected resonances for the fully formed Fe(acac)₂L₂ complexes.
| Ligand (L) | acac-CH₃ | acac-CH | Ligand Protons |
|---|---|---|---|
| Pyridine (B92270) | -1.8 | -46.9 | H_ortho: -13.1, H_meta: 1.8, H_para: 8.0 |
| Et₃N | -1.3 | -47.5 | CH₂: -17.5, CH₃: 4.1 |
| PMe₂Ph | -4.9 | -51.4 | P-CH₃: -24.0, Ph-H_ortho: -1.7, Ph-H_meta: 4.8, Ph-H_para: 2.2 |
Ligand Exchange Dynamics by NMR
NMR spectroscopy is an indispensable tool for studying the kinetics and mechanisms of ligand exchange reactions in paramagnetic complexes. For iron(II) acetylacetonate, the exchange of ligands is often rapid on the NMR timescale. This is observed as a single, averaged set of paramagnetically shifted resonances for each type of proton when a ligand is added to a solution of Fe(acac)₂. The position of these averaged signals is a weighted average of the shifts of the free and coordinated species and varies with the ligand-to-iron ratio, which is consistent with rapid ligand exchange equilibria.
While many ligand exchange processes are fast, NMR can also be used to study systems with slower exchange rates. For example, the interaction of Fe(acac)₂ with the bidentate phosphine (B1218219) ligand 1,2-bis(diethylphosphino)ethane (B1585043) (depe) shows evidence for slow ligand exchange at low depe-to-iron ratios. This has been proposed to involve a cis-chelated mononuclear Fe(acac)₂(depe) species. At higher ratios of depe, the exchange becomes fast, suggesting a change in the coordination mode. These dynamic NMR studies provide crucial mechanistic insights into the substitution behavior of this compound complexes.
In Operando NMR Spectroscopy for Reaction Monitoring
In operando NMR spectroscopy is a powerful technique for monitoring chemical reactions as they occur, providing real-time information on the concentrations of reactants, intermediates, and products. While the application of this technique specifically to reactions involving this compound is not extensively documented in the literature, the principles of in operando NMR are broadly applicable to catalytic systems involving paramagnetic species.
For a hypothetical reaction catalyzed by an this compound system, in operando NMR could be employed to track the conversion of substrates and the formation of products by monitoring the changes in the intensity of their characteristic NMR signals over time. Furthermore, if any paramagnetic iron-containing intermediates are formed in sufficient concentration and have distinct NMR signatures, their appearance and disappearance could be observed, providing direct evidence for their role in the catalytic cycle. The challenges of in operando NMR for paramagnetic systems include the potential for broad lines and the need for specialized equipment to perform reactions within the NMR spectrometer. However, the insights that can be gained into reaction mechanisms make it a valuable, albeit underexplored, tool for studying the chemistry of this compound.
Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination
⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms, providing precise information about the oxidation state, spin state, and coordination geometry. This technique is particularly valuable for distinguishing between different iron species that may be present in a sample.
For this compound, which contains a high-spin Fe(II) (S=2) center, the Mössbauer spectrum is expected to exhibit a characteristic quadrupole doublet. The isomer shift (δ) is a direct measure of the s-electron density at the iron nucleus and is highly indicative of the oxidation state. High-spin Fe(II) complexes typically show isomer shifts in the range of +0.6 to +1.4 mm/s relative to iron metal at room temperature. The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, which is sensitive to the distribution of electrons and ligands around the iron atom. For high-spin Fe(II), the sixth d-electron creates a significant electric field gradient, leading to a large quadrupole splitting, often greater than 2.0 mm/s.
However, pure this compound is known to be unstable and readily oxidizes to the more stable iron(III) acetylacetonate, especially in the presence of air. This instability complicates the acquisition of a clean Mössbauer spectrum of the Fe(II) species. Indeed, attempts to prepare and measure the Mössbauer spectrum of Fe(acac)₂ have often resulted in spectra characteristic of the Fe(III) form.
To circumvent this instability, adducts of this compound with other ligands, such as pyridine, have been studied. For the complex this compound dipyridine, a Mössbauer spectrum consistent with a high-spin Fe(II) state has been reported. The observed isomer shift and quadrupole splitting values for this compound fall within the expected ranges for high-spin ferrous complexes, confirming the +2 oxidation state and the high-spin (S=2) electronic configuration of the iron center.
| Iron Species | Oxidation State | Spin State (S) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |
|---|---|---|---|---|
| High-Spin Fe(II) | +2 | 2 | +0.6 to +1.4 | > 2.0 |
| High-Spin Fe(III) | +3 | 5/2 | +0.2 to +0.5 | < 1.0 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals and many transition metal ions. High-spin iron(II) is a non-Kramers ion (an even number of unpaired electrons, S=2), which, due to rapid spin-lattice relaxation and large zero-field splitting, typically does not show a readily observable EPR signal under standard X-band (9.5 GHz) conditions. While advanced techniques like high-frequency and -field EPR (HFEPR) can be used to characterize such systems, the primary utility of conventional EPR in the context of this compound chemistry is often the detection of paramagnetic intermediates, particularly organic radicals, that may be formed during reactions.
In catalytic reactions where Fe(acac)₂ acts as a catalyst or precursor, radical intermediates are often proposed in the reaction mechanisms. EPR spin trapping is a powerful method to detect and identify such short-lived radical species. This technique involves the addition of a "spin trap" molecule to the reaction mixture, which reacts with the transient radical to form a more stable radical adduct that can be observed by EPR. The hyperfine splitting pattern of the resulting EPR spectrum can provide information about the structure of the trapped radical.
For example, in oxidation reactions catalyzed by iron complexes, radical species such as hydroxyl (•OH) or organic radicals can be generated. Although direct EPR studies of radical intermediates in reactions specifically involving Fe(acac)₂ are not abundant in the literature, the methodology is well-established. By employing a suitable spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or α-phenyl-N-tert-butylnitrone (PBN), it would be possible to investigate the formation of radical intermediates in reactions mediated by this compound, thereby providing crucial mechanistic insights. The detection and characterization of these radical adducts by EPR would offer direct evidence for the involvement of radical pathways.
X-ray Absorption Spectroscopy (XAS) for Electronic and Geometric Structure Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic and local geometric structure of the absorbing atom. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
The Fe K-edge XANES spectrum of this compound provides valuable information about the oxidation state and coordination geometry of the iron center. The position of the absorption edge is sensitive to the oxidation state of the iron; the edge energy of Fe(II) is lower than that of Fe(III). The pre-edge region of the Fe K-edge spectrum, which arises from 1s to 3d transitions, is formally dipole-forbidden but can gain intensity through 3d-4p mixing. The intensity and shape of these pre-edge features are sensitive to the coordination number and symmetry of the iron site. For a non-centrosymmetric environment, the pre-edge peak intensity is generally higher.
The EXAFS region of the spectrum contains information about the local coordination environment of the iron atom, including the identity, number, and distances of the neighboring atoms. Analysis of the EXAFS oscillations can provide precise Fe-O bond lengths in the first coordination shell of this compound. This information is crucial for understanding the geometric structure of the complex in both solid and solution phases.
UV-Visible and Near-Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions and Intermediate Detection
UV-Visible and Near-Infrared (UV-Vis-NIR) spectroscopy is a powerful technique for probing the electronic structure of this compound, [Fe(acac)₂]. The absorption of light in this region of the electromagnetic spectrum induces transitions between electronic energy levels, providing valuable information on d-d transitions of the iron center and ligand-to-metal charge transfer (LMCT) bands.
The electronic spectrum of this compound can be effectively studied by observing the spectral changes during the one-electron reduction of its iron(III) counterpart, tris(acetylacetonato)iron(III), [Fe(acac)₃]. mdpi.com Upon reduction, the characteristic absorption bands of the Fe(III) complex decrease in intensity, while new bands corresponding to the Fe(II) species, [Fe(acac)₃]⁻, emerge. For instance, the reduction of [Fe(acac)₃] leads to a decrease in the intensity of bands at 235 nm and 270 nm, and the disappearance of a shoulder at 440 nm. mdpi.com Concurrently, a band at 355 nm increases in intensity, and a new shoulder appears around 320 nm. mdpi.com These changes are indicative of the altered electronic configuration of the iron center from d⁵ (Fe³⁺) to d⁶ (Fe²⁺). Isobestic points, where the molar absorptivity of the two species is equal, are often observed during this transition, for example, at 295 nm and 390 nm, confirming a clean conversion from the Fe(III) to the Fe(II) complex. mdpi.com
The absorption bands in the UV region are typically assigned to π-π* transitions within the acetylacetonate ligand, while the bands in the visible region are attributed to LMCT and the weaker d-d transitions. mdpi.com The specifics of these transitions for the this compound species formed upon reduction are summarized in the table below.
Table 1: Electronic Transitions Observed Upon Reduction of [Fe(acac)₃] to [Fe(acac)₃]⁻ (Fe(II) species)
| Wavelength (nm) | Observation | Tentative Assignment | Reference |
|---|---|---|---|
| ~320 | New shoulder appears | Fe(II) related transition | mdpi.com |
| 355 | Band increases in intensity | Fe(II) related transition | mdpi.com |
| 440 | Shoulder disappears | Fe(III) LMCT | mdpi.com |
| 235, 270 | Bands decrease in intensity | Ligand π-π* / Fe(III) LMCT | mdpi.com |
Furthermore, UV-Vis-NIR spectroscopy is instrumental in detecting and characterizing reactive intermediates in reactions involving iron(II) complexes. In catalytic cycles, transient species such as iron(IV)-oxo intermediates can be formed. These high-valent iron species often exhibit distinct absorption bands in the visible or near-infrared region. For example, in studies of other non-heme iron(II) complexes, the formation of a green iron(IV)-oxo intermediate was identified by a characteristic absorption maximum (λₘₐₓ) around 740 nm. nih.gov By monitoring the rise and decay of such specific absorption bands over time, kinetic information about the formation and reactivity of these crucial intermediates can be obtained, providing insight into the reaction mechanism. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods provide a "vibrational fingerprint" that is unique to the molecule's structure, bonding, and symmetry, making them essential for the structural elucidation of this compound and for monitoring its reactions. tanta.edu.eg
The IR spectrum of a metal acetylacetonate complex is dominated by the vibrations of the coordinated acetylacetonate ligand. The most characteristic bands are found in the 1700-400 cm⁻¹ region. The strong bands observed between 1600 cm⁻¹ and 1500 cm⁻¹ are typically assigned to the coupled stretching vibrations of the C=O and C=C bonds within the chelate ring. researchgate.net The coordination of the acetylacetonate ligand to the iron(II) center results in delocalization of the π-electrons within the ring, causing these frequencies to be lower than those of the free acetylacetone (B45752) ligand. researchgate.net
Table 2: Characteristic Infrared Vibrational Regions for Metal Acetylacetonates (B15086760)
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| ~1570 | C=O Stretching (ν(C=O)) | researchgate.net |
| ~1520 | C=C Stretching (ν(C=C)) | researchgate.net |
| ~1360 | Symmetric C-H Bending (δₛ(C-H)) | researchgate.net |
| ~1275 | C=C-H Bending (δ(C=C-H)) | researchgate.net |
| 400 - 250 | Fe-O Stretching (ν(Fe-O)) | oup.com |
Raman spectroscopy provides complementary information to IR spectroscopy. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. This can be particularly useful for studying the symmetric vibrations of the chelate ring and the Fe-O bonds.
Both IR and Raman spectroscopy are powerful tools for real-time reaction monitoring. azooptics.comwasatchphotonics.com By tracking the intensity of specific vibrational bands over time, the consumption of reactants, formation of products, and appearance of intermediates can be quantified. For instance, in a reaction where this compound is used as a catalyst, the vibrational bands of the substrate would decrease in intensity while those of the product would increase. Any changes in the bands associated with the acetylacetonate ligand could indicate transformations in the catalyst itself, such as a change in coordination or oxidation state. This in-situ monitoring provides critical data for understanding reaction kinetics and optimizing process conditions. azooptics.com Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media due to the weak Raman scattering of water. wasatchphotonics.com
Theoretical and Computational Investigations of Iron Ii Acetylacetonate Systems
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone in the study of reaction mechanisms involving transition metal complexes. For reactions catalyzed by iron acetylacetonate (B107027) compounds, DFT calculations provide a detailed picture of the catalytic cycle, including the structures of intermediates and the energies of transition states.
The computational approach typically involves:
Full optimization of the geometries of reactants, products, intermediates, and transition states. researchgate.net
Frequency calculations to confirm the nature of stationary points (minima or first-order saddle points).
Inclusion of solvent effects , often using continuum models like the Conductor-like Polarizable Continuum Model (C-PCM), to provide a more realistic description of the reaction environment. researchgate.net
Such detailed mechanistic investigations are crucial for the rational design of more efficient iron-based catalysts for a variety of organic transformations.
Computational Modeling of Electronic Structures and Magnetic Properties
The electronic structure and magnetic properties of iron acetylacetonate complexes are intrinsically linked to the d-electron configuration of the iron center. Computational models are essential for interpreting experimental data and understanding these properties. Iron(II) is a d⁶ system, which can exist in either a high-spin or a low-spin state depending on the ligand field environment.
A high-spin Fe²⁺ complex in an octahedral field has four unpaired electrons and is paramagnetic, with a theoretical spin-only magnetic moment of 4.90 μB. magritek.com
A low-spin Fe²⁺ complex in an octahedral field has no unpaired electrons and is diamagnetic (magnetic moment of 0 μB). magritek.com
DFT and other quantum chemical methods are used to calculate the energies of these different spin states and predict which is the ground state. For instance, studies on the reduced form of the related tris(acetylacetonato)iron(III), which results in [Fe(acac)₃]⁻, provide insight into the electronic structure of an Fe(II) center in this ligand environment. In this species, the Highest Occupied Molecular Orbital (HOMO) is characterized as having significant Fe-d character. mdpi.com Upon electronic excitation, electron density from this Fe(II) center is depleted. mdpi.com
DFT calculations, often in combination with time-dependent DFT (TD-DFT), are also used to simulate and interpret spectroscopic data, such as UV-Vis spectra, which are directly related to the electronic transitions within the molecule. mdpi.comnih.gov The choice of the functional (e.g., B3LYP, PBE0, TPSSh) can be critical for accurately reproducing experimental observations and predicting properties like metal-to-ligand charge transfer (MLCT) and metal-centered (MC) excited states. nih.gov
Table 1: Theoretical Magnetic Moments for Octahedral Fe(II) Complexes
| Spin State | Unpaired Electrons (n) | Theoretical Spin-Only Magnetic Moment (μB) |
| High-spin | 4 | 4.90 |
| Low-spin | 0 | 0.00 |
Prediction of Reaction Pathways and Transition States
A central goal of computational chemistry is the prediction of reaction pathways and the identification of the associated transition states, which govern the kinetics of a chemical reaction. mit.edu For reactions involving Iron(II) acetylacetonate, theoretical calculations can map out the potential energy surface, revealing the most likely route from reactants to products.
Modern computational approaches are increasingly employing machine learning and artificial intelligence to accelerate the prediction of reaction pathways and transition states. mit.edunih.govresearchgate.net These methods can be trained on large datasets of known reactions calculated with quantum chemistry methods. nsf.gov While specific applications of these advanced techniques to this compound are not yet widespread, they represent a promising future direction for rapidly screening potential reaction pathways and understanding catalytic cycles.
The process of predicting pathways and transition states involves:
Proposing a chemically plausible reaction mechanism.
Calculating the energies of all species involved (reactants, intermediates, products).
Locating the transition state structure connecting each step. mit.edu
Calculating the activation energy barrier for each step.
This information allows for a comprehensive understanding of the reaction kinetics and can guide experimental efforts to optimize reaction conditions.
Molecular Dynamics Simulations of this compound in Solution and Interfaces
While quantum mechanical methods like DFT are excellent for studying the details of chemical reactions, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over longer timescales, such as their movement and interactions in solution or at interfaces.
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. Developing accurate force fields for transition metal complexes like this compound is a significant challenge. A common approach involves using DFT calculations to parameterize the force field, ensuring that it accurately reproduces key properties like bond lengths, angles, and interaction energies. nih.govresearchgate.net
Although specific MD studies focusing solely on this compound in solution are not extensively documented in the provided search results, the methodology has been successfully applied to related systems, such as the interaction of molecules with iron oxide surfaces. nih.govresearchgate.netresearchgate.net In these studies, DFT is first used to calculate the adsorption energy of the molecule on the surface. nih.gov This information is then used to develop or refine a classical force field for use in large-scale MD simulations. nih.govresearchgate.net The MD simulations can then provide insights into:
The structure and dynamics of the solvent around the complex.
The conformational changes of the complex over time.
The behavior of the complex at interfaces, such as between a liquid and a solid surface.
These simulations can bridge the gap between the static picture provided by quantum chemistry and the dynamic reality of chemical systems, offering a more complete understanding of the role of this compound in various chemical environments.
Catalytic Applications of Iron Ii Acetylacetonate in Advanced Organic and Inorganic Synthesis
Iron(II) Acetylacetonate (B107027) in C-C Bond Formation Reactions
The construction of carbon-carbon bonds is a cornerstone of organic synthesis. Iron(II) acetylacetonate has proven to be a highly effective precatalyst for several classes of C-C bond-forming reactions, offering a sustainable alternative to traditional palladium or nickel-based systems.
Cross-Coupling Reactions (e.g., Kumada–Corriu type, Suzuki-Miyaura)
Simple iron salts, including this compound [Fe(acac)₂] and its iron(III) counterpart [Fe(acac)₃], are remarkably efficient, inexpensive, and environmentally benign precatalysts for a variety of cross-coupling reactions. acs.orgresearchgate.net These reactions facilitate the coupling of organomagnesium reagents (Grignard reagents), organozinc compounds, or organomanganese species with aryl and heteroaryl chlorides, triflates, and tosylates. acs.orgresearchgate.net The catalytic turnover rates are often exceptionally high, even at or below room temperature. acs.orgresearchgate.net
In Kumada-Corriu type couplings, Fe(acac)₂ has been used to catalyze the reaction between alkylmagnesium halides and substrates like alkyl pirazines bearing a trifluoromethoxy group, yielding the desired products in high yields. researchgate.net The reactions demonstrate excellent functional group tolerance, with esters, ethers, nitriles, and sulfonamides remaining intact under the mild conditions. acs.orgresearchgate.net
For Suzuki-Miyaura cross-coupling reactions, iron-based catalysts have been developed for the reaction between alkyl halides and aryl boronic esters. nih.govthieme-connect.comnih.gov While some systems require specific ligands and additives, the development of air-stable iron(III) precatalysts bearing both β-diketiminate and acetylacetonate ligands has enabled these reactions to be performed without the need for a glovebox. nih.gov The proposed mechanism for these iron-catalyzed Suzuki-Miyaura reactions often involves the formation of carbon-centered radicals. nih.gov
| Reaction Type | Catalyst System | Substrates | Key Features |
| Kumada-Corriu | Fe(acac)₂, Fe(acac)₃ | Alkyl/Aryl Grignard Reagents + (Hetero)aryl Chlorides/Triflates | High efficiency, Mild conditions, Excellent functional group tolerance. acs.orgresearchgate.net |
| Suzuki-Miyaura | Iron complexes with β-diketiminate and acetylacetonate ligands | Alkyl Halides + Aryl Boronic Esters | Air-stable precatalysts available, avoids toxic additives, proceeds via radical intermediates. nih.govnih.gov |
C-H Activation and Functionalization
Direct C-H bond functionalization is a powerful strategy for introducing new functional groups into organic molecules, maximizing atom economy. mdpi.com Iron complexes have emerged as versatile catalysts for these transformations. mdpi.comrochester.eduresearchgate.netacs.org this compound, in particular, has been successfully employed in intramolecular C-H alkoxylation to create complex oxygen-containing heterocycles from readily available α-diazo-β-ketoesters. nih.gov
The mechanism of these reactions is a subject of detailed study. For the Fe(acac)₂-catalyzed C-H alkoxylation, the reaction is proposed to proceed through the formation of a vinylic carboradical. nih.gov This intermediate mediates a hydrogen-atom abstraction from a C-H bond, followed by a rapid radical recombination to form the C-O bond. nih.gov Kinetic studies show that Fe(acac)₂ is directly involved in the cyclization, converting to a ferric species during the reaction. nih.gov Generally, iron-mediated C-H activation can occur via several pathways, including oxidative addition, σ-bond metathesis, or deprotonative metalation, often depending on the specific catalytic system and substrate. acs.orgnih.govacs.org
| Reaction | Catalyst | Substrate Example | Product Type | Mechanistic Insight |
| Intramolecular C–H Alkoxylation | Fe(acac)₂ | α-diazo-β-ketoesters | Fused bi/tricyclic O-heterocycles, Spirocycles | Involves a vinylic carboradical intermediate and hydrogen atom transfer. nih.gov |
| General C-H Functionalization | Various Iron Complexes | Arenes, Heterocycles | Alkylated, Arylated, Aminated Products | Pathways include oxidative addition and σ-bond metathesis. rochester.eduacs.orgnih.gov |
Oligomerization and Polymerization Processes
Iron-based catalysts, particularly those featuring 2,6-bis(imino)pyridyl ligands, have revolutionized the field of olefin polymerization. scilit.comresearchgate.net While specific ligand-iron complexes are often highlighted, catalyst systems can be derived from precursors like Fe(acac)₃ activated by co-catalysts such as modified methylaluminoxane (MMAO). rsc.orgbohrium.comresearchgate.net
These systems are used for the polymerization of ethylene to produce highly linear polyethylene. researchgate.net The structure of the chelating ligand plays a crucial role in determining the catalytic activity and the properties of the resulting polymer. researchgate.net Furthermore, Fe(acac)₃ in combination with triisobutylaluminium has been investigated for the polymerization of butadiene, yielding a polybutadiene with a specific microstructure consisting of equal parts cis-1,4 and 1,2-units. bohrium.com
| Monomer | Catalyst System | Co-catalyst | Polymer Product | Key Characteristics |
| Ethylene | 2,6-bis(imino)pyridyl iron complexes | Methylaluminoxane (MAO) | Linear Polyethylene | Ligand structure is critical for catalyst activity and polymer properties. researchgate.net |
| Butadiene | Fe(acac)₃ | Triisobutylaluminium | cis-1,4- and 1,2-polybutadiene | Produces a binary polymer with a specific, regular microstructure. bohrium.com |
This compound in Hydrogenation and Hydrosilation Reactions
Iron catalysts are increasingly recognized as sustainable alternatives to noble metals for hydrogenation reactions. uva.es They exhibit high activity and selectivity for the reduction of a wide range of unsaturated functional groups.
Selective Hydrogenation of Olefins and Alkynes
Iron-based catalysts are effective for the hydrogenation of various unsaturated compounds, including alkenes, alkynes, ketones, and imines. uva.esacs.orgchemrxiv.org A key industrial application is the selective hydrogenation of alkynes and dienes to purify alkene streams for polymerization processes. uva.es Iron catalysts have shown promise in this area, offering high activity and selectivity, thereby preventing the over-hydrogenation of the desired alkene product. uva.es
Heterogeneous iron catalysts, prepared by pyrolyzing iron(II) precursors, have demonstrated robust activity in the controlled hydrogenation of N-heteroarenes like (iso)quinolones. rsc.orgscispace.com These catalysts show remarkable functional group tolerance, leaving reducible groups such as nitriles, halogens, and esters untouched. rsc.orgscispace.com
Enantioselective Catalysis via Cooperative Hydrogen Atom Transfer
A significant advancement in iron catalysis is its application in asymmetric hydrogenation. An iron-catalyzed highly enantioselective hydrogenation of minimally functionalized 1,1-disubstituted alkenes has been developed, providing access to chiral alkanes with excellent enantiomeric excess (ee) using just 1 atmosphere of hydrogen. organic-chemistry.orgacs.orgacs.org This process utilizes a novel chiral 8-oxazoline iminoquinoline ligand in conjunction with an iron complex. organic-chemistry.orgacs.orgacs.org
Mechanistic studies have also illuminated the role of iron in enantioselective net hydrogenation through a process known as cooperative hydrogen atom transfer (cHAT). acs.org In this system, a chiral thiol is used to deliver stereocontrol. The mechanism involves the transfer of a hydride from a silane to an iron center as the likely rate-limiting step. The key selectivity-determining step is the quenching of a carbon-centered radical by the thiol, which becomes a more potent hydrogen atom donor upon coordination to the iron(II) center. acs.org Intriguingly, Fe(acac)₂ has been identified as the predominant off-cycle species in this catalytic cycle, highlighting its fundamental role even when not the primary active species. acs.org
| Reaction Type | Catalyst System | Substrates | Key Outcome | Mechanistic Feature |
| Enantioselective Hydrogenation | Chiral 8-oxazoline iminoquinoline iron complex | 1,1-disubstituted alkenes | Chiral alkanes with excellent ee. organic-chemistry.orgacs.orgacs.org | Direct asymmetric hydrogenation under mild conditions. organic-chemistry.org |
| Enantioselective cHAT | Fe(acac)₂ / Chiral Thiol / Silane | Olefins | Enantioselective net hydrogenation. acs.org | Thiol coordination to Fe(II) enhances H-atom donation for stereocontrol. acs.org |
This compound in Oxidation and Reduction Reactions
This compound has demonstrated its catalytic prowess in both oxidation and reduction reactions, offering a more sustainable alternative to catalysts based on precious metals. Its activity is particularly notable in the selective oxidation of sulfides.
In a notable application, this compound, in conjunction with polyethylene glycol (PEG) and molecular oxygen, serves as an efficient catalytic system for the selective oxidation of sulfides to sulfoxides. rsc.orgornl.gov This method is effective for a wide array of aromatic and aliphatic sulfides, achieving high conversions and excellent chemoselectivity. rsc.org The role of polyethylene glycol is considered crucial as it is believed to stabilize the in situ formed Fe(IV)-oxo species, which is the proposed active oxidant in the catalytic cycle. rsc.org This process highlights the potential of this compound in clean oxidation chemistry, utilizing readily available and environmentally benign oxidants.
| Substrate | Product | Conversion (%) | Selectivity (%) | Conditions |
|---|---|---|---|---|
| Thioanisole | Methyl phenyl sulfoxide | >99 | 94 | Fe(acac)₂, O₂, PEG-400, 100 °C |
| Diphenyl sulfide (B99878) | Diphenyl sulfoxide | >99 | 92 | Fe(acac)₂, O₂, PEG-400, 100 °C |
| Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | >99 | 93 | Fe(acac)₂, O₂, PEG-400, 100 °C |
| Dibutyl sulfide | Dibutyl sulfoxide | 98 | 85 | Fe(acac)₂, O₂, PEG-400, 100 °C |
While the application of this compound in oxidation reactions is documented, its use in catalytic reduction is less specific in the available literature. While iron-based catalysts are generally prominent in reduction reactions, such as the reduction of nitro compounds and unsaturated carbonyls, specific examples detailing the use of simple this compound as the primary catalyst are not as prevalent as for its iron(III) counterpart or other more complex iron systems.
This compound in Rearrangement and Addition Reactions
The utility of this compound extends to the catalysis of rearrangement and addition reactions, which are fundamental processes for constructing complex molecular architectures. However, direct catalysis by simple this compound for many named reactions in this category is not extensively documented in readily available literature. The field is often dominated by more complex iron catalyst systems.
For instance, in the realm of sigmatropic rearrangements, a notable example is the enantioselective nih.govresearchgate.net O-to-C rearrangement of benzyl vinyl ethers. This transformation is catalyzed by a chiral N,N'-dioxide-iron(II) complex. researchgate.net While this demonstrates the potential of iron(II) in catalyzing such rearrangements, it involves a sophisticated ligand system rather than simple this compound.
Similarly, in the context of addition reactions, iron(II) has been shown to be a competent catalyst for [2+2+2] cycloadditions for the construction of pyridine (B92270) rings. Again, this is typically achieved with more complex iron(II) pre-catalysts, such as those supported by cyclopentadienyl and phosphine (B1218219) ligands, rather than the simple acetylacetonate complex. researchgate.net
The synthesis of β-unsaturated ketones, a product of addition reactions, has been mentioned as an application for iron acetylacetonate catalysis, though detailed research findings on the specific role and scope of this compound in these reactions require further exploration. biosynth.com
This compound in O-Heterocycle Synthesis
A significant and well-documented application of this compound is in the synthesis of oxygen-containing heterocycles, particularly substituted tetrahydrofurans. This is achieved through an intramolecular C-H alkoxylation of α-diazo-β-ketoesters. nih.govresearchgate.netacs.orgnih.gov This transformation is of considerable importance as the tetrahydrofuran motif is a core structure in numerous natural products and pharmaceuticals. nih.govacs.orgnih.gov
The reaction, catalyzed by commercially available this compound, is proposed to proceed via the formation of a vinylic carboradical. This intermediate is generated upon dinitrogen extrusion from the diazo substrate, mediated by the iron catalyst. The radical then partakes in a proximal hydrogen-atom abstraction, followed by a rapid radical recombination to form the C-O bond, thus completing the cyclization. nih.govacs.orgnih.gov
Research has shown that the reactivity in this transformation is influenced by the nature of the C-H bond, with electron-rich tertiary and ethereal C-H bonds exhibiting higher reactivity. acs.orgnih.gov For less reactive C-H bonds, such as benzylic, secondary, and primary ones, higher catalyst loadings or elevated temperatures may be required to achieve good conversion. acs.orgnih.gov One of the key advantages of this method is its high functional group tolerance and operation under mild conditions. acs.orgnih.gov
The proposed catalytic cycle begins with the binding of the α-diazo-β-ketoester to the this compound. A single-electron transfer from the iron center to the substrate initiates the extrusion of dinitrogen, leading to the formation of an iron(III)-like species and the crucial vinylic carboradical intermediate. nih.gov
| Substrate Type (C-H bond for abstraction) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time | Yield |
|---|---|---|---|---|
| Tertiary | 5 | 25 | 3 h | Good |
| Benzylic | 10-30 | 25-60 | 20 min - 12 h | Moderate to Good |
| Secondary | 10-30 | 25-60 | 20 min - 12 h | Moderate to Good |
| Primary | Higher loadings | Elevated | Longer times | Lower |
Iron Ii Acetylacetonate As a Precursor in Advanced Materials Science and Nanotechnology
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Applications
Iron(II) acetylacetonate (B107027) serves as a viable precursor for the deposition of iron-containing thin films through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques. These methods are crucial in the fabrication of advanced materials for electronics, catalysis, and energy storage. The volatility and thermal decomposition characteristics of iron(II) acetylacetonate make it a suitable candidate for these vapor-phase deposition processes.
Deposition of Thin Films
In both CVD and ALD, the precursor is vaporized, transported to a substrate, and then decomposed to form a thin film. Metal β-diketonate complexes, including acetylacetonates (B15086760), are extensively researched for depositing oxide films. azonano.com The choice of precursor is critical as it influences the deposition temperature, growth rate, and purity of the resulting film.
Chemical Vapor Deposition (CVD) is a technique used to produce thin films and nanostructures by depositing gaseous reactants onto a substrate where they react or decompose. nih.gov This process can be conducted at atmospheric or low pressure (LPCVD) and is valued for its ability to create uniform films over large and complex surfaces. azonano.comnih.gov Metal-organic chemical vapor deposition (MOCVD) specifically uses metal-organic compounds as precursors. azonano.com
Atomic Layer Deposition (ALD) is a variant of CVD that allows for exceptional control over film thickness and conformality at the atomic scale. azonano.comresearchgate.net The ALD process involves sequential, self-limiting surface reactions. northwestern.edu Iron oxide thin films have been successfully deposited using ALD with various iron precursors, although many methods require high temperatures or strong oxidants like ozone. northwestern.edunorthwestern.edu The development of precursors that react with milder co-reactants like water at lower temperatures is an ongoing area of research. northwestern.edu For instance, cobalt thin films have been prepared by ALD using cobalt(II) acetylacetonate as the precursor. google.com
Growth of Iron-Containing Oxide Materials (e.g., Fe₃O₄, Fe₂O₃)
This compound is a precursor for depositing various phases of iron oxide, which have applications in gas sensors, magnetic devices, and as catalysts. aip.org The specific phase of iron oxide obtained (e.g., magnetite (Fe₃O₄), hematite (α-Fe₂O₃), or other polymorphs like β-Fe₂O₃ and γ-Fe₂O₃) can be controlled by the deposition parameters such as substrate temperature, pressure, and the reactive gas atmosphere. aip.orgresearchgate.net
For example, Fe₂O₃ thin films have been produced by CVD using iron(III) acetylacetonate at substrate temperatures above 200°C. researchgate.net Polycrystalline β-Fe₂O₃ was formed at temperatures exceeding 300°C. researchgate.net In another study, ZnO/Fe₂O₃ nanocomposites were created using a two-stage aerosol-assisted CVD (AACVD) process, where iron acetylacetonate was used to deposit a hematite layer onto a previously deposited ZnO film at 400°C. nih.gov The duration of the iron acetylacetonate deposition was varied to control the thickness and continuity of the Fe₂O₃ coating. nih.gov
The table below summarizes findings from a study on the deposition of Fe₂O₃ on ZnO films using AACVD, illustrating the control over material properties.
| Sample Name | Fe₂O₃ Deposition Time (min) | Iron Content (at.%) | Average Fe₂O₃ Nanoparticle Size (nm) | Optical Band Gap (eV) |
| Z1Fe | 10 | 1.3 | - | 3.26 |
| Z2Fe | 20 | 2.9 | 23-28 | 3.20 |
| Z3Fe | 30 | 5.8 | 23-28 | 3.16 |
This table presents data on ZnO/Fe₂O₃ nanocomposites synthesized via AACVD, showing how the duration of iron acetylacetonate deposition affects the film's composition and properties. nih.gov
Synthesis of Nanomaterials
This compound is a key precursor in the bottom-up synthesis of various nanomaterials. Its thermal decomposition in solution or in the presence of catalysts allows for the formation of well-defined nanostructures with controlled properties.
Iron Oxide Nanoparticles (IONPs) Synthesis and Morphology Control
Iron oxide nanoparticles (IONPs) are of significant interest due to their magnetic properties and potential applications in biomedicine and data storage. nih.goviust.ac.ir The thermal decomposition of iron acetylacetonate complexes is a widely used method for synthesizing monodisperse IONPs. acs.org This nonhydrolytic method involves heating the precursor in a high-boiling point solvent in the presence of surfactants, which control the particle size and prevent aggregation. acs.org
The size, shape, and composition of the synthesized IONPs are highly dependent on reaction parameters such as the type of salt used, the ratio of reactants, pH, and ionic strength. nih.goviust.ac.ir For instance, highly uniform magnetite (Fe₃O₄) nanoparticles have been produced by the decomposition of an iron-acetylacetonate precursor through annealing at 320°C in octadecene. acs.org This method has been shown to generate large quantities of monodisperse IONPs without requiring a size-selection process. acs.org The resulting nanoparticles are often superparamagnetic. nih.gov To prevent oxidation, the synthesis is typically performed under anaerobic conditions, as Fe₃O₄ can be readily oxidized to Fe₂O₃. nih.gov
The table below details experimental conditions for the synthesis of IONPs using an iron acetylacetonate precursor, highlighting the control over nanoparticle size.
| Precursor | Solvent | Reaction Time (s) | Resulting IONP Size (nm) |
| Fe(CO)₅ | Oleylamine | 5 | 3.7 ± 0.6 |
| Fe(CO)₅ | Oleylamine | 7 | 6.6 ± 0.7 |
This table illustrates the influence of reaction time on the size of iron oxide nanoparticles synthesized via the rapid inductive heating of an iron precursor. acs.org
Carbon Nanostructures Fabrication (e.g., Carbon Nanofibers, Graphene)
Iron precursors, including iron acetylacetonate, can act as catalysts in the fabrication of carbon nanostructures like carbon nanofibers and graphene. mdpi.com In catalytic chemical vapor deposition (CVD), a carbon-containing gas is passed over catalyst nanoparticles at high temperatures, leading to the growth of carbon nanostructures. nih.gov
The synthesis of graphene, a two-dimensional sheet of sp²-hybridized carbon atoms, has been achieved through various methods, including CVD on metal substrates. scirp.org Iron catalysts have been used to graphitize kraft lignin into graphene-based nanostructures at 1000°C. mdpi.com While this specific study used other iron salts, the principle of using an iron source to catalyze carbonization is broadly applicable.
Carbon nanofibers (CNFs) are another class of carbon nanomaterials that can be produced using catalytic methods. nih.gov Electrospinning is a common technique to produce polymer nanofibers, which can then be carbonized. mdpi.commdpi.com Metal oxides can be incorporated into these fibers to create composite materials. mdpi.com For example, a method has been described for fabricating CNFs decorated with various metal oxides by combining electrospinning of a polymer blend with a sol-gel reaction and subsequent carbonization. mdpi.com
Iron-Based Metal-Organic Frameworks (MOFs) Synthesis
This compound is also utilized as a metal source for the synthesis of iron-based Metal-Organic Frameworks (MOFs). acs.orgresearchgate.net MOFs are crystalline materials with high porosity, constructed from metal ions or clusters coordinated to organic linker molecules. researchgate.netrsc.org Iron-containing MOFs are attractive due to the low cost and low toxicity of iron. rsc.org
The use of metal acetylacetonate complexes as precursors offers an alternative to conventional metal salts like chlorides or nitrates for the aqueous synthesis of MOFs. acs.org This approach can lead to high yields under milder conditions, sometimes even at room temperature. acs.orgresearchgate.net For example, the iron-based MOF MIL-88A has been synthesized using iron(III) acetylacetonate as the metal precursor in an aqueous solution. acs.orgresearchgate.net This method avoids the use of more corrosive metal salts and can be more environmentally friendly. researchgate.net
Integration into Hybrid Material Systems
This compound [Fe(acac)₂] serves as a versatile and efficient precursor for the integration of iron into a variety of hybrid material systems. ereztech.com Its solubility in organic solvents and its ability to decompose cleanly at elevated temperatures make it an ideal candidate for use in the synthesis of both composite and doped semiconductor materials. ereztech.com The acetylacetonate ligands stabilize the iron(II) centers, allowing for controlled introduction into host matrices or crystal lattices, where subsequent thermal processing leads to the formation of iron-containing nanostructures or substitutional doping. researchgate.netacs.org
The incorporation of iron and its oxides into polymeric and inorganic matrices imparts unique magnetic, catalytic, and mechanical properties to the resulting composite materials. This compound is a key precursor in this field due to its utility in various synthesis techniques that yield well-dispersed iron-based nanoparticles within a host material.
One prominent application is in the fabrication of magnetic polymer nanocomposites. mdpi.comresearchgate.net In these systems, Fe(acac)₂ is thermally decomposed in the presence of a polymer or monomer, leading to the in situ formation of iron oxide nanoparticles, typically magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), embedded within the polymer matrix. mdpi.com The choice of reaction conditions, including temperature, solvents, and surfactants, allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles, which in turn dictates the magnetic properties of the composite. ub.edu For instance, superparamagnetic behavior is often sought after in these materials for applications in data storage, and biocompatible magnetic polymers are being explored for biomedical applications. mdpi.comuci.edu
Another significant area of composite material formation is the synthesis of metal-organic frameworks (MOFs). researchgate.netresearchgate.netacs.org this compound can be used as a source of iron nodes in the structure of these highly porous materials. researchgate.netresearchgate.net The resulting iron-containing MOFs have shown potential in catalysis and gas storage applications. researchgate.net The integration of iron via Fe(acac)₂ allows for the creation of active sites within the MOF structure, enhancing their catalytic performance. researchgate.net
The following table summarizes representative examples of composite materials synthesized using an iron acetylacetonate precursor and their resulting properties.
| Composite Material | Synthesis Method | Precursor | Resulting Properties |
| Magnetite/Polymer Nanocomposite | Surfactant Exchange and Polymerization | Fe(acac)₃ (as initial MNP source) | Superparamagnetic properties, processable into 3D structures. uci.edu |
| Fe-grafted MOF-808 | Post-synthetic Modification | Iron Acetylacetonate Complex | Enhanced catalytic activity for selective oxidation. researchgate.net |
| Iron Oxide/Polymer Blend | Solution Blending | Fe₂O₃ nanoparticles | Superparamagnetic behavior with high magnetization. researchgate.net |
This compound is also utilized as a precursor for doping semiconductor materials, a process that involves intentionally introducing iron impurities into the semiconductor's crystal lattice to modify its electronic, optical, and magnetic properties. researchgate.netacs.orgresearchgate.netasianpubs.org The thermal decomposition of Fe(acac)₂ provides a source of iron atoms that can be incorporated into the host material's structure. researchgate.netresearchgate.net
A significant area of research is the iron-doping of wide-bandgap semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO). researchgate.netacs.orgresearchgate.netasianpubs.orgmdpi.commdpi.comjwent.netnih.govjwent.netnih.gov Doping these materials with iron can narrow their bandgap, shifting their optical absorption from the ultraviolet to the visible region of the electromagnetic spectrum. researchgate.netmdpi.commdpi.comjwent.netnih.govjwent.net This enhanced visible-light absorption is highly desirable for photocatalytic applications, such as the degradation of organic pollutants and water splitting. mdpi.commdpi.comnih.govjwent.net
The introduction of iron into the ZnO lattice, for example, has been shown to decrease the band gap energy significantly. researchgate.netresearchgate.netasianpubs.orgjwent.net In one study, a sonochemical method using zinc acetylacetonate and ferric acetylacetonate as precursors resulted in a reduction of the band gap from 3.03 eV in undoped ZnO to 2.69 eV in the Fe-doped sample. researchgate.net Another investigation using a single-pot heating method with zinc(II) acetylacetonate and iron(III) acetylacetonate demonstrated a decrease in the band gap energy to as low as 2.80 eV. researchgate.net
Similarly, iron doping in TiO₂ nanoparticles has been shown to reduce the band gap and promote the formation of the rutile crystalline phase. mdpi.commdpi.comnih.govjwent.net The inclusion of Fe³⁺ ions, which can readily substitute Ti⁴⁺ ions due to their similar ionic radii, alters the electronic structure and enhances photocatalytic activity under visible light. nih.gov
The table below presents research findings on the properties of semiconductor materials doped using iron acetylacetonate precursors.
| Semiconductor | Doping Method | Precursor System | Effect of Doping |
| Zinc Oxide (ZnO) | Sonochemical | Zinc acetylacetonate and Ferric acetylacetonate | Band gap reduction from 3.03 eV to 2.69 eV. researchgate.net |
| Zinc Oxide (ZnO) | Single-pot heating | Zinc(II) acetylacetonate and Iron(III) acetylacetonate | Band gap energy decreased to 2.80 eV with 4.8 atomic % Fe. researchgate.net |
| Titanium Dioxide (TiO₂) | Sol-gel | Titanium tetraisopropoxide and Iron(III) acetylacetonate | Formation of Fe-TiO₂ complexes, slowing of induction kinetics. acs.org |
| Tin Dioxide (SnO₂) | Flame spray pyrolysis | - | Fe-doping limited grain enlargement and decreased the optical energy band gap. arabjchem.org |
Mechanistic Studies of Reactions Involving Iron Ii Acetylacetonate
Elucidation of Catalytic Cycles and Active Species Identification
A central theme in the mechanistic studies of Fe(acac)₂-catalyzed reactions is the identification of the catalytically active species and the characterization of the complete catalytic cycle, including both on-cycle and off-cycle intermediates.
In a different catalytic transformation, the intramolecular C–H alkoxylation of α-diazo-β-ketoesters, ¹H NMR spectroscopy has been instrumental in monitoring the evolution of iron species throughout the reaction. These studies identified the presence of both the initial Fe(acac)₂ and a ferric species with spectral features similar to iron(III) acetylacetonate (B107027), Fe(acac)₃. nih.gov This observation suggests a catalytic cycle that involves the oxidation of the initial Fe(II) center to an Fe(III) state. The proposed cycle begins with the binding of the substrate to Fe(acac)₂. nih.gov
The following table summarizes the identified iron species in different catalytic reactions involving Fe(acac)₂.
| Reaction | On-Cycle Species | Off-Cycle Species | Method of Identification |
| Cooperative Hydrogen Atom Transfer (cHAT) | Iron(III)-thiolate complex | Fe(acac)₂ | Kinetic analysis, Spectroscopic studies |
| Intramolecular C–H Alkoxylation | Fe(III)-like species | - | ¹H NMR Spectroscopy |
This table illustrates the roles of different iron species identified in mechanistic studies of reactions catalyzed by or initiated with Iron(II) acetylacetonate.
The coordination environment of the iron center is dynamic during catalysis, with the dissociation and reassociation of the acetylacetonate ligands playing a pivotal role. The creation of a vacant coordination site on the iron center is often a prerequisite for substrate binding and subsequent activation. wikipedia.org In the proposed mechanism for intramolecular C–H alkoxylation, the initial step involves the binding of the ketoester functionalities of the substrate to the Fe(acac)₂ catalyst. nih.gov This implies a degree of lability in the coordination of the acetylacetonate ligands, allowing for their partial or complete displacement by the substrate.
The temperature at which precursor solutions are prepared can significantly impact the dissociation of acetylacetonate ligands, which in turn influences the subsequent formation of catalytically active species. For example, in the synthesis of zinc ferrite (B1171679) nanocubes from metal acetylacetonate precursors, degassing the solution at 90 °C leads to a near-complete removal of the acetylacetone (B45752) ligands, promoting the early formation of monomers. In contrast, degassing at a lower temperature of 25 °C results in only partial dissociation of the ligands. acs.org While this study does not directly involve a catalytic reaction with Fe(acac)₂, it highlights the principle that ligand dissociation is temperature-dependent and crucial for the formation of reactive species.
Radical Pathways and Single-Electron Transfer Mechanisms
A significant body of evidence points towards the involvement of radical intermediates and single-electron transfer (SET) processes in reactions catalyzed by this compound. These pathways are often favored due to the accessible redox states of iron.
Hydrogen Atom Transfer (HAT) is a prominent mechanistic step in many Fe(acac)₂-catalyzed reactions, particularly in the functionalization of unsaturated bonds. researchgate.netnih.gov Computational studies have mapped out the HAT pathway for the reaction of a transient iron(III) hydride species, [FeIIIH(acac)₂], with an alkene. This process leads to the formation of an alkyl radical and the regeneration of [FeII(acac)₂]. researchgate.netnih.gov
In the intramolecular C–H alkoxylation reaction, a radical mechanism is initiated by a single-electron transfer from the iron center to the substrate. This generates a vinyl carboradical, which then participates in a 1,5-HAT step. nih.gov The generation of radical species has been further supported by radical clock experiments and Hammett analysis. nih.gov
Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals. wikipedia.orgnih.gov In the context of iron catalysis, these two-electron processes are crucial for the formation and cleavage of chemical bonds. While more commonly associated with noble metal catalysts, there is evidence for their involvement in iron-catalyzed reactions. For instance, in chelation-assisted C–H activation reactions, a proposed mechanism for the cross-coupling of an organoiron intermediate with a heteroaryl chloride involves an oxidative addition/reductive elimination sequence. acs.org Although not exclusively focused on Fe(acac)₂, this highlights the potential for such pathways in appropriately designed iron-catalyzed systems.
The following table provides a summary of the proposed radical and organometallic elementary steps in reactions involving Fe(acac)₂.
| Reaction | Key Mechanistic Step | Intermediate Species | Supporting Evidence |
| Alkene Cross-Coupling | Hydrogen Atom Transfer (HAT) | [FeIIIH(acac)₂], Alkyl radical | DFT Calculations |
| Intramolecular C–H Alkoxylation | Single-Electron Transfer (SET), 1,5-HAT | Vinyl carboradical, Alkyl carboradical | Radical Clock Experiments, Hammett Analysis, DFT Calculations |
| Chelation-Assisted Cross-Coupling | Oxidative Addition/Reductive Elimination | Organoiron(III) species | DFT Calculations |
This table outlines the key mechanistic steps and intermediates that have been proposed and investigated in various reactions catalyzed by this compound.
Influence of Reaction Conditions on Mechanistic Pathways
The reaction conditions, including temperature and solvent, can exert a profound influence on the operative mechanistic pathway in Fe(acac)₂-catalyzed transformations.
In the intramolecular C–H alkoxylation, for example, the reaction temperature is a critical parameter. While electron-rich substrates can undergo cyclization at room temperature, substrates with less activated C–H bonds, such as benzylic, secondary, and primary C–H bonds, require elevated temperatures (60–100 °C) and sometimes higher catalyst loadings to achieve efficient conversion. nih.gov This suggests that the activation energy for the C–H abstraction step is sensitive to the nature of the substrate and that thermal energy is required to overcome this barrier.
The choice of solvent can also play a crucial role by influencing the solubility of the catalyst and reactants, the stability of intermediates, and potentially by directly participating in the catalytic cycle. researchgate.net Many reactions utilizing Fe(acac)₂ are conducted in nonpolar organic solvents like benzene (B151609) or toluene, where the catalyst exhibits good solubility. nbinno.com The coordinating ability of the solvent can also impact the lability of the acetylacetonate ligands and the availability of coordination sites on the iron center.
Furthermore, studies on the thermal decomposition of iron acetylacetonates (B15086760) for nanoparticle synthesis have shown that the reaction temperature and heating rate are pivotal in determining the final product characteristics. researchgate.netresearchgate.net While not a catalytic application in the traditional sense, these studies underscore the sensitivity of reactions involving iron acetylacetonate to thermal conditions, which can alter the decomposition pathways and the nature of the resulting iron-containing species.
Kinetic Isotope Effects and Hammett Analysis for Rate-Determining Steps
Mechanistic investigations often employ physical organic chemistry tools like kinetic isotope effects (KIEs) and Hammett analysis to probe the rate-determining steps of reactions and the nature of transition states. nih.govresearchgate.netprinceton.edu
Kinetic Isotope Effects (KIEs): The KIE is a measure of the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H). nih.gov A primary KIE (kH/kD > 1) is typically observed when the bond to the isotopically labeled atom is broken in the rate-determining step. The magnitude of the KIE can provide information about the transition state geometry. nih.gov
In the context of iron-catalyzed C-H bond activation, KIEs are a powerful tool. For example, studies on nonheme oxoiron(IV) complexes, which are related to potential intermediates in oxidations involving Fe(acac)₂, have revealed unusually large KIE values (>30) in hydrogen abstraction reactions. nih.gov Such large values are considered non-classical and suggest that quantum mechanical tunneling of the hydrogen atom occurs in the transition state. nih.gov This finding supports a mechanism where C-H bond cleavage is the rate-determining step and indicates that the reactivity may involve multiple electronic states of the iron complex. nih.gov
Hammett Analysis: The Hammett equation provides a means to quantify the effect of substituting aromatic rings with electron-donating or electron-withdrawing groups on the rate or equilibrium constant of a reaction. The analysis involves plotting the logarithm of the reaction rates (k) or equilibrium constants (K) for a series of substituted reactants against the substituent's Hammett constant (σ). The slope of this plot, known as the reaction constant (ρ, rho), gives insight into the electronic nature of the transition state.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state.
A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting a buildup of positive charge (or loss of negative charge).
A relevant study on an iron-catalyzed hydrosilylation of internal alkynes utilized Hammett analysis to probe the mechanism. researchgate.net By varying the para-substituents on one of the alkyne's aryl groups, a linear correlation was observed between the initial reaction rates and the Hammett σp values.
The data from this study yielded a Hammett plot with a small, positive slope (ρ = +0.289). researchgate.net This suggests that electron-withdrawing groups on the alkyne substrate slightly accelerate the reaction. This result is consistent with a mechanism where there is a small buildup of negative charge at the reacting center of the alkyne in the rate-determining step. researchgate.net
The table below presents hypothetical data modeled after the findings of the aforementioned study to illustrate the Hammett analysis.
| para-Substituent (X) | Hammett Constant (σp) | Relative Initial Rate (kX/kH) | log(kX/kH) |
| -OCH₃ | -0.27 | 0.85 | -0.071 |
| -CH₃ | -0.17 | 0.91 | -0.041 |
| -H | 0.00 | 1.00 | 0.000 |
| -Cl | 0.23 | 1.17 | 0.068 |
| -CF₃ | 0.54 | 1.44 | 0.158 |
Q & A
Q. What are the common synthesis methods for Iron(II) acetylacetonate, and how do reaction conditions influence its purity and yield?
this compound is typically synthesized via thermal decomposition of iron precursors in the presence of coordinating ligands. Key parameters include precursor stoichiometry, solvent choice (e.g., oleic acid, oleylamine), and reaction temperature. For example, using Iron(II) chloride as a precursor with acetylacetone in a non-aqueous solvent under reflux yields higher purity compared to aqueous methods due to reduced hydrolysis . A comparative table of synthesis methods is provided below:
| Precursor | Solvent/Stabilizer | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| FeCl₂·4H₂O | Acetylacetone, Ethanol | 80 | 75 | 95 | |
| Fe(acac)₂ | Oleic acid, Oleylamine | 280 | 90 | 98 |
Q. What spectroscopic and structural characterization techniques are most effective for confirming the coordination geometry of this compound?
X-ray diffraction (XRD) confirms crystallinity, while Fourier-transform infrared spectroscopy (FTIR) identifies acetylacetonate ligand bonding (e.g., C=O stretches at 1575–1600 cm⁻¹). Magnetic susceptibility measurements and Mössbauer spectroscopy are critical for distinguishing Fe(II) from Fe(III) oxidation states, as Fe(II) exhibits paramagnetic behavior with distinct quadrupole splitting .
Advanced Research Questions
Q. How does the choice of precursor (e.g., Iron(II) vs. Iron(III) acetylacetonate) impact the magnetic properties of resulting metal oxide nanoparticles?
Fe(II) acetylacetonate produces nanoparticles with lower coercivity and higher saturation magnetization compared to Fe(III) derivatives due to differences in spin states and crystal field stabilization. For instance, CoFe₂O₄ nanoparticles synthesized from Fe(II) precursors show 20% higher saturation magnetization (78 emu/g) than those from Fe(III) precursors (65 emu/g) . This is attributed to reduced oxygen vacancies and improved stoichiometry in Fe(II)-derived systems.
Q. What strategies can resolve discrepancies in reported magnetic saturation values for CoFe₂O₄ nanoparticles synthesized using this compound?
Contradictions often arise from variations in precursor purity, reaction time, and post-synthetic annealing. To address this:
Q. How can researchers optimize this compound-based precursors for enhanced microwave absorption in nanocomposites?
Tailoring morphology (e.g., 3D porous structures) and hybridizing with conductive polymers (e.g., polyaniline) improves dielectric loss. For example, FeMZn-MOFs derived from Fe(II) acetylacetonate achieve a reflection loss of −45 dB at 12 GHz due to interfacial polarization and impedance matching . Key parameters include precursor molar ratios (Fe:Zn = 1:2) and pyrolysis temperature (600°C).
Methodological Considerations
- Data Contradiction Analysis : When conflicting data arise (e.g., magnetic properties), replicate experiments with controlled atmospheric conditions (e.g., argon glovebox) and validate purity via combustion analysis (C/H/O ratios) .
- Experimental Design : Use a fractional factorial design to test multiple variables (e.g., solvent polarity, ligand concentration) simultaneously, reducing trial iterations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
